N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Description

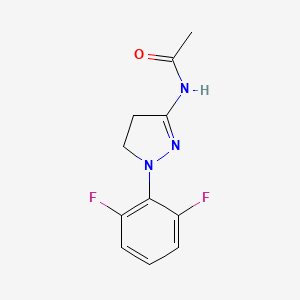

N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a pyrazoline-derived acetamide compound characterized by a 2,6-difluorophenyl substituent at the pyrazole N1 position.

Properties

Molecular Formula |

C11H11F2N3O |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

N-[2-(2,6-difluorophenyl)-3,4-dihydropyrazol-5-yl]acetamide |

InChI |

InChI=1S/C11H11F2N3O/c1-7(17)14-10-5-6-16(15-10)11-8(12)3-2-4-9(11)13/h2-4H,5-6H2,1H3,(H,14,15,17) |

InChI Key |

KSBFIHXOYGXXRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN(CC1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Trends

- Fluorination Impact : The 2,6-difluorophenyl group (target compound, flumetsulam, goxalapladib) enhances metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide?

- Methodology : The compound can be synthesized via cyclocondensation of a 2,6-difluorophenyl-substituted chalcone precursor with hydrazine hydrate in ethanol, followed by acetylation using acetic anhydride or acetyl chloride. Purification is typically achieved through recrystallization in ethanol . For example, chalcone derivatives (5-(2,6-difluorophenyl)-3-phenyl-4,5-dihydropyrazole) react with hydrazine hydrate to form intermediates, which are then acetylated under controlled conditions (e.g., 80°C for 30 minutes) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : 1H/13C NMR confirms the pyrazole ring and acetamide group, while IR identifies carbonyl (C=O) and N-H stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and validates stereochemistry. For example, SHELX software (e.g., SHELXL-2018) is used to resolve dihedral angles between the difluorophenyl and pyrazole rings, with R-factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the target compound’s synthesis?

- Methodology :

- Solvent Selection : Ethanol or methanol improves solubility of intermediates, while DMF may enhance reaction rates .

- Catalysis : Use coupling agents like EDC·HCl to stabilize reactive intermediates .

- Design of Experiments (DoE) : Vary temperature (60–100°C), stoichiometry (1:1 to 1:1.2 chalcone:hydrazine), and reaction time (2–6 hours) to identify optimal conditions .

Q. What strategies resolve discrepancies between computational and experimental structural data?

- Methodology :

- Cross-Validation : Compare SC-XRD data (e.g., torsion angles) with DFT-optimized geometries. SHELXL’s TWIN/BASF tools can model twinning or disorder in crystals .

- Tautomerism Analysis : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) that may conflict with static computational models .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Methodology :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the phenyl ring. Compare IC50 values in enzymatic assays (e.g., COX-2 inhibition) .

- Docking Studies : Use AutoDock Vina to predict binding interactions with targets (e.g., viral polymerases). For example, pyrazole-acetamide derivatives show affinity for DNA polymerase active sites in silico .

Q. How to address conflicting bioactivity reports in literature for pyrazole-acetamide analogs?

- Methodology :

- Assay Standardization : Use uniform protocols (e.g., MIC values in antimicrobial tests) and control for compound purity (≥95% by HPLC) .

- Meta-Analysis : Compare bioactivity trends across analogs (e.g., 2,6-difluoro vs. 2,5-dichloro substituents) to identify substituent-specific effects .

Data Contradiction Analysis

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.